molecular formula C11H21NO2 B6279077 tert-butyl N-(2-methylpent-4-en-2-yl)carbamate CAS No. 1416439-17-2

tert-butyl N-(2-methylpent-4-en-2-yl)carbamate

Cat. No. B6279077
CAS RN: 1416439-17-2
M. Wt: 199.3
InChI Key:
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Description

Tert-butyl N-(2-methylpent-4-en-2-yl)carbamate (TBNC) is an organic compound belonging to the family of carbamates. It is a versatile compound that has been used in a wide range of scientific research applications. TBNC is a white crystalline solid with a boiling point of 203°C and a melting point of 21-22°C. It is soluble in water and organic solvents such as ethanol and ether. TBNC has been used in the synthesis of various compounds, in the study of enzyme mechanisms, and as an inhibitor of certain enzymes.

Scientific Research Applications

Tert-butyl N-(2-methylpent-4-en-2-yl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, in the study of enzyme mechanisms, and as an inhibitor of certain enzymes. tert-butyl N-(2-methylpent-4-en-2-yl)carbamate has also been used in the synthesis of pharmaceuticals, as a reagent in organic reactions, and as a catalyst in the polymerization of acrylates.

Mechanism of Action

Tert-butyl N-(2-methylpent-4-en-2-yl)carbamate acts as an inhibitor of certain enzymes by binding to the active site of the enzyme. This binding blocks the enzyme from performing its normal function and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
tert-butyl N-(2-methylpent-4-en-2-yl)carbamate has been shown to inhibit the activity of certain enzymes in the body, including enzymes involved in the metabolism of drugs and toxins. It has also been shown to inhibit the activity of certain hormones, such as glucagon and insulin. In addition, tert-butyl N-(2-methylpent-4-en-2-yl)carbamate has been shown to affect the metabolism of lipids, proteins, and carbohydrates.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. It is also soluble in a variety of solvents, making it easy to use in a variety of laboratory applications. However, tert-butyl N-(2-methylpent-4-en-2-yl)carbamate is not very soluble in water, so it can be difficult to use in aqueous solutions.

Future Directions

Tert-butyl N-(2-methylpent-4-en-2-yl)carbamate has a wide range of potential applications in scientific research. It can be used to study the mechanisms of enzyme inhibition, to synthesize various compounds, and to study the effects of hormones on metabolism. It can also be used to study the effects of drugs on the body, and to develop new pharmaceuticals. Additionally, tert-butyl N-(2-methylpent-4-en-2-yl)carbamate can be used to study the effects of various environmental toxins on the body, and to develop new treatments for diseases.

Synthesis Methods

Tert-butyl N-(2-methylpent-4-en-2-yl)carbamate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with 2-methylpent-4-en-2-yl bromide in the presence of sodium hydroxide. This reaction produces a tert-butyl ester of 2-methylpent-4-en-2-yl bromide, which can then be converted to tert-butyl N-(2-methylpent-4-en-2-yl)carbamate by treating it with aqueous ammonia.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate can be achieved through a multi-step reaction pathway involving the protection of the amine group, alkylation of the protected amine, and deprotection of the resulting product.", "Starting Materials": [ "tert-butyl carbamate", "2-methylpent-4-en-2-ol", "sodium hydride", "iodomethane", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "1. Dissolve tert-butyl carbamate in diethyl ether and add sodium hydride to the solution to deprotonate the carbamate. ", "2. Add 2-methylpent-4-en-2-ol to the reaction mixture and stir at room temperature for several hours to allow for alkylation of the protected amine. ", "3. Quench the reaction with hydrochloric acid and extract the product with ethyl acetate. ", "4. Wash the organic layer with sodium bicarbonate and brine, then dry over magnesium sulfate. ", "5. Concentrate the solution and purify the product by column chromatography to obtain tert-butyl N-(2-methylpent-4-en-2-yl)carbamate. ", "6. Deprotect the carbamate by treating the product with hydrochloric acid in methanol to obtain the final product." ] }

CAS RN

1416439-17-2

Product Name

tert-butyl N-(2-methylpent-4-en-2-yl)carbamate

Molecular Formula

C11H21NO2

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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